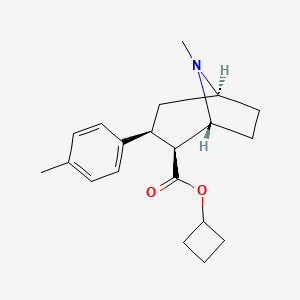
Y8Kcn7S6KE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Y8Kcn7S6KE RTI-150 , is a phenyltropane derivative. It acts as a potent dopamine reuptake inhibitor and stimulant drug. This compound is around five times more potent than cocaine but is more selective for the dopamine transporter relative to other monoamine transporters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RTI-150 involves the esterification of 8-azabicyclo[3.2.1]octane-2-carboxylic acid with cyclobutyl alcohol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of RTI-150 would likely involve large-scale esterification processes, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: RTI-150 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or the ester group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
RTI-150 has several scientific research applications, including:
Chemistry: Used to study the structure-activity relationships of dopamine reuptake inhibitors.
Biology: Investigated for its effects on dopamine transporters and its potential as a model compound for studying stimulant drugs.
Medicine: Explored for its potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson’s disease and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new pharmacological agents and as a reference standard in analytical chemistry
Wirkmechanismus
RTI-150 exerts its effects by inhibiting the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft. This action is mediated through its high affinity for the dopamine transporter. The compound’s rapid entry into the brain contributes to its potent stimulant effects and high abuse potential .
Vergleich Mit ähnlichen Verbindungen
Cocaine: Both RTI-150 and cocaine are dopamine reuptake inhibitors, but RTI-150 is more selective and potent.
Methylphenidate: Another dopamine reuptake inhibitor, but with a different chemical structure and pharmacokinetic profile.
Amphetamine: A stimulant that increases dopamine release rather than inhibiting its reuptake .
Uniqueness: RTI-150’s unique combination of high potency, selectivity for the dopamine transporter, and rapid onset of action distinguishes it from other similar compounds. Its structure-activity relationship studies provide valuable insights into the development of new therapeutic agents .
Eigenschaften
CAS-Nummer |
752958-88-6 |
|---|---|
Molekularformel |
C20H27NO2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
cyclobutyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H27NO2/c1-13-6-8-14(9-7-13)17-12-15-10-11-18(21(15)2)19(17)20(22)23-16-4-3-5-16/h6-9,15-19H,3-5,10-12H2,1-2H3/t15-,17+,18+,19-/m0/s1 |
InChI-Schlüssel |
LBLVIDUIWXYVNG-AITUJVMLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC4CCC4)N3C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC4CCC4)N3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





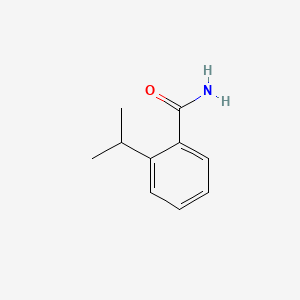
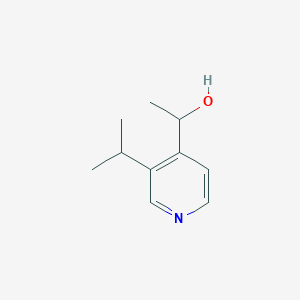


![2-(Benzo[b]thiophen-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12956244.png)


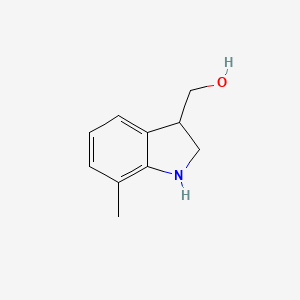
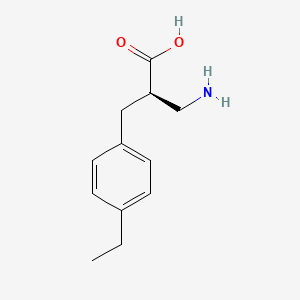
![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
